2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
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Overview
Description
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group and a quinoline moiety, which are linked through an acetamide bridge. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Scientific Research Applications
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic activities.
Future Directions
The future directions of “2-phenoxy-N’-(8-quinolinylmethylene)acetohydrazide” research could involve designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore new pharmacologically interesting compounds of widely different composition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves the condensation of 2-phenoxyacetic acid with quinoline-8-carbaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the Schiff base intermediate using sodium borohydride or lithium aluminum hydride yields the acetamide derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, electrophiles; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Acetamide derivatives.
Substitution: Halogenated phenoxyacetamides.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound can inhibit key enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(quinolin-8-yl)acetamide
- 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs
- Quinoline derivatives such as 2-(furan-2-yl)-4-phenoxy-quinoline
Uniqueness
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is unique due to its specific combination of a phenoxy group and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-23-16-9-2-1-3-10-16)21-20-12-15-7-4-6-14-8-5-11-19-18(14)15/h1-12H,13H2,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWOZAMWPSTJM-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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